molecular formula C13H26N2O3 B8659287 tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate

tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate

Cat. No.: B8659287
M. Wt: 258.36 g/mol
InChI Key: BLSSFKJTAHYNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with the preparation of 1-(3-hydroxypropyl)piperidine.

    Protection: The hydroxyl group of 1-(3-hydroxypropyl)piperidine is protected using tert-butyl chloroformate to form the corresponding carbamate.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a protective agent against neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes, preventing the formation of harmful aggregates in neurodegenerative diseases. The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects.

Comparison with Similar Compounds

Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as :

    Tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but lacks the piperidine ring, which may result in different biological activities.

    Tert-Butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups that may enhance its biological activity.

    Tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which may alter its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of piperidine and carbamate, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[1-(3-hydroxypropyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-5-8-15(9-6-11)7-4-10-16/h11,16H,4-10H2,1-3H3,(H,14,17)

InChI Key

BLSSFKJTAHYNLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCCO

Origin of Product

United States

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